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Compound of Interest

Compound Name: 7-Fluoro-1-indanone

Cat. No.: B1273118 Get Quote

This guide provides an in-depth overview of the spectroscopic data for 7-Fluoro-1-indanone
(CAS No. 651735-59-0), a fluorinated derivative of 1-indanone. The information is tailored for

researchers, scientists, and professionals in drug development who utilize spectroscopic

techniques for molecular characterization. The document covers Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed

experimental protocols.

Chemical Structure and Properties
IUPAC Name: 7-fluoro-2,3-dihydro-1H-inden-1-one[1]

Molecular Formula: C₉H₇FO[1][2][3][4]

Molecular Weight: 150.15 g/mol [1][2][3][4]

The structure of 7-Fluoro-1-indanone consists of a benzene ring fused to a five-membered

ring containing a ketone group, with a fluorine atom substituted at the 7-position of the aromatic

ring.

Spectroscopic Data
The following sections present the key spectroscopic data for 7-Fluoro-1-indanone.

¹H NMR Data
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The proton NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule.

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

2.67-2.80 m (multiplet) - 2H
-CH₂- (Position

2)

3.2 t (triplet) 5.9 2H
-CH₂- (Position

3)

7.0 t (triplet) 8.5 1H Aromatic H

7.3 d (doublet) 7.6 1H Aromatic H

7.6 m (multiplet) - 1H Aromatic H

Solvent: CDCl₃,

Frequency: 300

MHz[3][4]

¹³C NMR Data

While specific experimental ¹³C NMR data for 7-Fluoro-1-indanone is not readily available in

the surveyed literature, the expected chemical shifts can be predicted based on the structure

and data from analogous indanone derivatives. The carbonyl carbon is expected to be the most

deshielded, appearing significantly downfield. Aromatic carbons will resonate in the typical

aromatic region, with those bonded to fluorine showing characteristic splitting.
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Predicted Chemical Shift (δ) ppm Carbon Assignment

~25-30 C-2

~35-40 C-3

~115-140 Aromatic C-H

~140-165 (doublet) Aromatic C-F & C-quaternary

>190 (doublet) C-1 (C=O)

An experimental IR spectrum for 7-Fluoro-1-indanone is not available in the cited sources.

However, the characteristic absorption bands can be predicted based on its functional groups.

Predicted Wavenumber
(cm⁻¹)

Vibration Type Functional Group

>3000 C-H Stretch Aromatic

<3000 C-H Stretch Aliphatic (-CH₂-)

~1720-1700 C=O Stretch (strong) Ketone (conjugated)

~1600-1450 C=C Stretch Aromatic Ring

~1250-1000 C-F Stretch Aryl-Fluoride

The mass spectrum would confirm the molecular weight of the compound. The molecular ion

peak (M⁺) is expected at an m/z corresponding to the molecular weight.

m/z Value Interpretation

150 Molecular Ion [M]⁺

122 [M-CO]⁺

95 Further fragmentation

Experimental Protocols
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Specific experimental procedures for the spectroscopic analysis of 7-Fluoro-1-indanone are

not detailed in the literature. Therefore, general standard operating procedures for the analysis

of a solid organic compound are provided below.

Sample Preparation: Weigh approximately 5-10 mg of 7-Fluoro-1-indanone.[5] Dissolve the

sample in 0.7-1.0 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), inside a

small vial.[5]

Transfer: Once fully dissolved, transfer the solution into a clean, undamaged 8-inch NMR

tube using a pipette.[5] Ensure the solution is clear and free of any solid particles.[5] The

sample height in the tube should be approximately 4.5 cm.[5]

Data Acquisition: Place the NMR tube into the spectrometer's autosampler or manually insert

it into the magnet.

Instrument Setup: Configure the experiment parameters. For a routine ¹³C spectrum, a 30°

pulse angle and a 4-second acquisition time are often recommended for compounds in this

molecular weight range.[6]

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic

field and improve spectral resolution.

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. ¹H spectra are typically acquired

quickly (a single scan may suffice for a concentrated sample), while ¹³C spectra often require

multiple scans to achieve a good signal-to-noise ratio.[7]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction to obtain the final spectrum.

For a solid sample like 7-Fluoro-1-indanone, the thin solid film or Attenuated Total Reflectance

(ATR) methods are common.

Thin Solid Film Method:

Sample Preparation: Dissolve a small amount (a few mg) of the solid in a volatile organic

solvent like methylene chloride or acetone.[8]
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Film Deposition: Place a drop of the resulting solution onto a single salt plate (e.g., NaCl or

KBr).[8][9]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of

the solid compound on the plate.[8]

Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer

and acquire the spectrum.[8]

Attenuated Total Reflectance (ATR) Method:

Background Scan: Ensure the ATR crystal (e.g., ZnSe) is clean and run a background

spectrum.

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

Pressure Application: Lower the press arm to apply firm and even pressure, ensuring good

contact between the sample and the crystal.

Spectrum Acquisition: Collect the IR spectrum of the sample.

Sample Introduction: Introduce a small amount of the sample into the ion source. For a

volatile solid, this can be done via a direct insertion probe which is heated to vaporize the

sample into the vacuum of the ion source.[10][11]

Ionization: Bombard the vaporized sample molecules with a high-energy beam of electrons

(typically 70 eV). This process ejects an electron from the molecule, forming a positively

charged molecular ion (radical cation).[10][12]

Fragmentation: The high energy of the molecular ion often causes it to break apart into

smaller, charged fragments and neutral pieces.[10]

Acceleration: Accelerate the positively charged ions out of the ion source using an electric

field.[12]

Mass Analysis: Pass the ion beam through a magnetic or electric field (the mass analyzer),

which deflects the ions based on their mass-to-charge (m/z) ratio. Lighter ions are deflected
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more than heavier ones.[11][12]

Detection: A detector records the abundance of ions at each m/z value. The resulting plot of

ion abundance versus m/z is the mass spectrum.[11]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound such as 7-Fluoro-1-indanone.
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Caption: General workflow for the spectroscopic analysis of a pure chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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